

## **ZM226600**: A Re-evaluation of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



Initial Premise: **ZM226600** as a non-peptide Cholecystokinin-B (CCK-B) antagonist.

Finding: Extensive literature review indicates that **ZM226600** is not a CCK-B antagonist but is consistently identified as a potent Kir6 (KATP) channel opener. Therefore, a technical guide on **ZM226600** as a CCK-B antagonist cannot be accurately compiled.

This document will instead provide a brief overview of non-peptide CCK-B antagonists and then present a detailed technical guide on a well-established compound from this class, L-365,260, to fulfill the core requirements of the original request for a comprehensive guide on a non-peptide CCK-B antagonist.

## **Overview of Non-Peptide CCK-B Antagonists**

Cholecystokinin (CCK) is a peptide hormone that exerts its effects through two G-protein coupled receptors, CCK-A and CCK-B.[1][2] The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract.[1] [2] Its activation is implicated in anxiety, pain perception, and the regulation of gastric acid secretion.[1][2] The development of non-peptide antagonists for the CCK-B receptor has been a significant area of research for potential therapeutic applications in neuropsychiatric and gastrointestinal disorders.[1][2] Several classes of non-peptide CCK-B antagonists have been developed, including benzodiazepine derivatives, ureido-acetamides, and glutamic acid analogues.[3]



# Technical Guide: L-365,260 as a Non-Peptide CCK-B Antagonist

Introduction to L-365,260

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor.[4] It belongs to the 1,4-benzodiazepine class of compounds and has been instrumental as a research tool for elucidating the physiological and pathological roles of the CCK-B receptor.[4]

**Chemical Properties and Structure** 

| Property          | Value                                                                                          |  |  |
|-------------------|------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name        | (3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea |  |  |
| Molecular Formula | C25H24N4O2                                                                                     |  |  |
| Molecular Weight  | 412.48 g/mol                                                                                   |  |  |
| CAS Number        | 118101-09-0                                                                                    |  |  |

## **Mechanism of Action**

L-365,260 acts as a competitive antagonist at the CCK-B receptor.[4] By binding to the receptor, it prevents the endogenous ligands, cholecystokinin and gastrin, from binding and initiating downstream signaling cascades. This blockade inhibits the physiological responses mediated by the CCK-B receptor.

## **Quantitative Data: Binding Affinity and Potency**

The following table summarizes the binding affinity (Ki) and potency (IC50/ED50) of L-365,260 for the CCK-B receptor across different species and tissues.



| Species       | Tissue/<br>Recepto<br>r                      | Assay<br>Type  | Ligand            | Ki (nM) | IC50<br>(nM) | ED50<br>(mg/kg) | Referen<br>ce |
|---------------|----------------------------------------------|----------------|-------------------|---------|--------------|-----------------|---------------|
| Guinea<br>Pig | Stomach<br>(Gastrin<br>Receptor<br>)         | Binding        | [125I]Ga<br>strin | 1.9     | [4]          |                 |               |
| Guinea<br>Pig | Brain<br>(CCK-B<br>Receptor                  | Binding        | [125I]CC<br>K-8   | 2.0     | [4]          | _               |               |
| Human         | Pancreati<br>c Cancer<br>Cells<br>(PANC-1)   | Binding        | [3H]L-<br>365,260 | 4.3     | [5]          | _               |               |
| Mouse         | Gastrin-<br>stimulate<br>d acid<br>secretion | 0.03<br>(oral) | [4]               |         |              | _               |               |
| Rat           | Gastrin-<br>stimulate<br>d acid<br>secretion | 0.9 (oral)     | [4]               | _       |              |                 |               |
| Guinea<br>Pig | Gastrin-<br>stimulate<br>d acid<br>secretion | 5.1 (oral)     | [4]               |         |              |                 |               |

## **Experimental Protocols**

## 5.1. Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound like L-365,260 for the CCK-B receptor.



#### Materials:

- Membrane preparations from tissues or cells expressing CCK-B receptors (e.g., guinea pig brain cortex, transfected cell lines).
- Radioligand: [3H]L-365,260 or [125I]CCK-8.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.
- Test compound (L-365,260) at various concentrations.
- Non-specific binding control: A high concentration of a non-labeled CCK-B ligand (e.g., 1 μM CCK-8 or gastrin).
- Glass fiber filters.
- Scintillation counter or gamma counter.

#### Procedure:

- Incubate the membrane preparation (e.g., 50-100 µg protein) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound in the assay buffer.
- For total binding, omit the test compound.
- For non-specific binding, add the non-specific binding control.
- Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation or gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.



- Analyze the data using non-linear regression to determine the IC50 of the test compound.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.

### 5.2. In Vivo Gastric Acid Secretion Assay

This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastrinstimulated gastric acid secretion.

#### Materials:

- Animal model (e.g., mouse, rat, guinea pig).
- L-365,260 for oral administration.
- Gastrin or pentagastrin as a secretagogue.
- Anesthetic.
- · Surgical instruments for pylorus ligation.
- · Saline solution.
- pH meter or autotitrator.

#### Procedure:

- Fast the animals overnight with free access to water.
- Administer L-365,260 or vehicle orally at various doses.
- After a specified time (e.g., 30-60 minutes), anesthetize the animals.
- Perform a midline laparotomy and ligate the pylorus.
- Administer gastrin or pentagastrin subcutaneously to stimulate gastric acid secretion.
- Allow gastric juice to accumulate for a defined period (e.g., 1-2 hours).



- Collect the gastric contents from the stomach.
- Centrifuge the gastric juice to remove any solid material.
- Measure the volume of the gastric juice.
- Determine the acid concentration by titration with NaOH to a pH of 7.0.
- Calculate the total acid output.
- Analyze the dose-response relationship to determine the ED50 of L-365,260.

## **Signaling Pathways and Visualizations**

Activation of the CCK-B receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] These events can subsequently activate downstream pathways such as the MAPK/ERK pathway.[6][7] L-365,260, as an antagonist, blocks the initiation of this cascade.



Click to download full resolution via product page

Caption: CCK-B Receptor Signaling Pathway and Point of Antagonism by L-365,260.





Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Assay.



## References

- 1. CCK-B Receptor Antagonist 1 [myskinrecipes.com]
- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of new constrained CCK-B antagonists: discrimination
  of two affinity states of the CCK-B receptor on transfected CHO cells PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. CCK/gastrin antagonists--clinical perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the design of non-peptide CCK2 receptor agonist and antagonist ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of CCK-B antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZM226600: A Re-evaluation of its Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122627#zm226600-as-a-non-peptide-cck-b-antagonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com